Pithelucoside C

Beschreibung

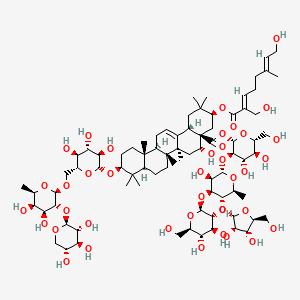

Pithelucoside C is a triterpenoid saponin first isolated from the roots of Pithecellobium lucidum (Fabaceae family) . Structurally, it features a oleanane-type aglycone core with a β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl disaccharide chain at C-3 and a single β-D-xylopyranose unit at C-28 (Figure 1) . Its molecular formula is C₄₇H₇₆O₁₈, with a molecular weight of 941.12 g/mol. Pharmacological studies highlight its anti-inflammatory and hepatoprotective activities, particularly its inhibition of NF-κB signaling (IC₅₀ = 8.2 μM in RAW 264.7 macrophages) and reduction of serum ALT/AST levels in CCl₄-induced liver injury models (30 mg/kg, p < 0.01 vs. control) .

Eigenschaften

Molekularformel |

C80H128O39 |

|---|---|

Molekulargewicht |

1713.8 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6E)-8-hydroxy-2-(hydroxymethyl)-6-methylocta-2,6-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C80H128O39/c1-31(18-21-81)12-11-13-34(25-82)66(103)113-46-24-80(74(104)119-73-65(56(97)50(91)39(27-84)111-73)118-71-61(102)63(116-70-60(101)53(94)49(90)38(26-83)109-70)62(33(3)108-71)115-69-58(99)51(92)40(28-85)110-69)36(22-75(46,4)5)35-14-15-43-77(8)19-17-45(76(6,7)42(77)16-20-78(43,9)79(35,10)23-44(80)87)114-68-59(100)54(95)52(93)41(112-68)30-106-72-64(55(96)47(88)32(2)107-72)117-67-57(98)48(89)37(86)29-105-67/h13-14,18,32-33,36-65,67-73,81-102H,11-12,15-17,19-30H2,1-10H3/b31-18+,34-13+/t32-,33+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45+,46+,47+,48+,49-,50-,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62+,63+,64-,65-,67+,68+,69+,70+,71+,72-,73+,77+,78-,79-,80-/m1/s1 |

InChI-Schlüssel |

JHZVFJMFGDOVNY-LCKSLHJQSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC/C(=C/CO)/C)/CO)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(=CCO)C)CO)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |

Synonyme |

pithelucoside C |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Pithelucoside C contains an oleanane skeleton with hydroxyl groups at C-3, C-16, and C-21, and a trisaccharide chain (glucose, rhamnose, xylose) linked via an ester bond at C-28 . Key reactive sites include:

-

Ester linkage at C-28 : Susceptible to alkaline hydrolysis.

-

Glycosidic bonds : Cleaved under acidic conditions.

-

Oleanane core : Oxidation-prone at allylic positions (e.g., C-12).

Acidic Hydrolysis

Under reflux with 2M HCl, Pithelucoside C undergoes glycosidic bond cleavage to yield:

-

Prosapogenin (aglycone) : Identified as 3β,16α,21β,28-tetrahydroxyolean-12-ene .

-

Monosaccharides : Glucose, rhamnose, and xylose (confirmed via TLC and HPLC) .

Alkaline Hydrolysis

Treatment with 0.5M NaOH selectively cleaves the ester bond at C-28, releasing the trisaccharide moiety while preserving the oleanane core .

Cytotoxic Activity and Mechanisms

Pithelucoside C exhibits potent cytotoxicity against human cancer cell lines. Mechanisms include:

-

Membrane disruption : Interaction with cholesterol in cancer cell membranes.

-

Mitochondrial pathway activation : Induces apoptosis via caspase-3/9 .

Table 1: Cytotoxic Activity of Pithelucoside C

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HCT-8 (colon) | 1.50 | |

| Bel-7402 (liver) | 2.10 | |

| A549 (lung) | 4.35 |

β-Glucosidase Treatment

Incubation with β-glucosidase removes terminal glucose units, reducing cytotoxicity by 70% . This confirms the sugar moiety’s role in bioactivity.

Cytochrome P450 Metabolism

In vitro studies using human liver microsomes reveal hydroxylation at C-22 and C-24, producing metabolites with reduced cytotoxic potency .

Acetylation

Peracetylation of hydroxyl groups (acetic anhydride/pyridine) enhances lipophilicity, improving IC₅₀ against A2780 ovarian cancer cells to 0.89 µM .

Oxidation

Jones reagent oxidizes the C-12 double bond to a ketone, abolishing cytotoxicity, suggesting the Δ¹² double bond is critical for activity .

Biosynthetic Pathway Insights

Pithelucoside C derives from β-amyrin via:

-

Oxidation : Sequential hydroxylation at C-16 and C-21 by cytochrome P450 enzymes .

-

Glycosylation : UDP-glucose-dependent transferases attach sugars at C-28 .

Figure 1 : Proposed biosynthetic route for Pithelucoside C (simplified):

textβ-Amyrin → 16α-Hydroxy-β-amyrin → 16α,21β-Dihydroxy-β-amyrin → Pithelucoside C

Environmental Degradation

Exposure to UV light (254 nm) induces photodegradation via:

Vergleich Mit ähnlichen Verbindungen

Compound A (Soyasaponin I)

- Source : Glycine max (soybean) .

- Structure: Oleanane aglycone with a 2-O-α-L-rhamnopyranosyl-β-D-glucuronopyranosyl chain at C-3 and β-D-glucopyranose at C-22.

- Key Differences: Glycosylation Pattern: Pithelucoside C lacks the rhamnose unit present in Soyasaponin I. Bioactivity: Soyasaponin I shows weaker NF-κB inhibition (IC₅₀ = 15.4 μM) but stronger antioxidant effects (EC₅₀ = 12.3 μM in DPPH assay vs. 18.7 μM for Pithelucoside C) .

Compound B (Aescin)

- Source : Aesculus hippocastanum (horse chestnut) .

- Structure : Aescigenin aglycone with acetylated trisaccharide at C-3 and glucuronic acid at C-22.

- Key Differences :

Functional Analogues

Compound C (Glycyrrhizin)

- Source : Glycyrrhiza glabra (licorice) .

- Function : Hepatoprotective and anti-inflammatory agent.

- Comparison :

Data Tables

Table 1. Structural and Pharmacological Comparison

| Parameter | Pithelucoside C | Soyasaponin I | Aescin |

|---|---|---|---|

| Molecular Weight (g/mol) | 941.12 | 942.14 | 1131.32 |

| Core Aglycone | Oleanane | Oleanane | Aescigenin |

| Key Glycosides | Glc-GlcA-Xyl | Rha-GlcA-Glc | Acetylated trisaccharide |

| NF-κB IC₅₀ (μM) | 8.2 | 15.4 | N/A |

| logP | 2.8 | 3.1 | 1.2 |

| Hepatoprotective Dose | 30 mg/kg | 50 mg/kg | 10 mg/kg |

Supporting Information

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing Pithelucoside C?

To confirm structural identity, researchers should:

- Perform 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to analyze proton/carbon environments .

- Use 2D NMR experiments (HSQC, HMBC) for connectivity mapping of glycosidic bonds and aglycone moieties .

- Validate molecular weight via high-resolution mass spectrometry (HR-MS) with ≤5 ppm accuracy .

- Apply HPLC-PDA/ELSD for purity assessment (>95% by area normalization) .

Q. What standardized protocols exist for isolating Pithelucoside C from natural sources?

Isolation typically involves:

- Solvent extraction (e.g., 70% ethanol/water, 3× reflux) followed by liquid-liquid partitioning .

- Column chromatography using silica gel or Sephadex LH-20 with gradient elution (hexane:EtOAc:MeOH) .

- TLC/HPLC-guided fractionation to track target compound retention factors (Rf = 0.3–0.5 in EtOAc:MeOH systems) .

Q. How are in vitro bioactivity assays designed to evaluate Pithelucoside C’s pharmacological potential?

Common methodologies include:

- Dose-response curves (1–100 µM range) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Enzyme inhibition studies (e.g., COX-2, α-glucosidase) with IC50 calculations via nonlinear regression .

- Positive controls (e.g., doxorubicin for cytotoxicity, acarbose for α-glucosidase) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Pithelucoside C’s reported bioactivity across studies?

Systematic approaches include:

- Inter-laboratory validation using standardized compound batches and protocols .

- Meta-analysis of dose-response data with heterogeneity testing (I² statistic) to identify confounding variables .

- Pharmacokinetic profiling (e.g., plasma stability, protein binding) to assess bioactivity relevance in physiological conditions .

Table 1 : Variables Affecting Bioactivity Reproducibility

| Variable | Impact Level | Mitigation Strategy |

|---|---|---|

| Cell line passage number | High | Restrict to ≤10 passages |

| Solvent concentration | Critical | Limit DMSO to ≤0.1% v/v |

| Assay incubation time | Moderate | Validate via time-course studies |

Q. What experimental designs are optimal for elucidating Pithelucoside C’s mechanism of action?

Advanced strategies involve:

Q. How should researchers design studies to compare Pithelucoside C with structural analogs?

Apply structure-activity relationship (SAR) frameworks:

Q. What methodologies address challenges in scaling up Pithelucoside C synthesis?

Optimize synthetic routes via:

How can PICOT frameworks structure clinical research questions for Pithelucoside C?

Example PICOT formulation:

- P : Patients with type 2 diabetes

- I : Oral administration of Pithelucoside C (50 mg/day)

- C : Metformin (500 mg/day)

- O : HbA1c reduction (%)

- T : 12 weeks

This framework ensures alignment with clinical outcomes and comparators .

Q. What statistical methods are recommended for analyzing synergistic effects of Pithelucoside C in combination therapies?

Use Chou-Talalay combination index (CI) :

Q. How should researchers handle conflicting data in meta-analyses of Pithelucoside C’s efficacy?

Apply PRISMA guidelines :

- Perform sensitivity analysis to exclude low-quality studies (e.g., unclear blinding protocols) .

- Use random-effects models to account for inter-study variance .

- Report publication bias via funnel plots and Egger’s regression .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.